molecular formula C15H15N3O2 B061392 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 175203-47-1

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B061392
CAS No.: 175203-47-1
M. Wt: 269.3 g/mol
InChI Key: CGYSBPLTCJYBOI-UHFFFAOYSA-N
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Description

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a sophisticated dihydropyrimidine-carbonitrile derivative engineered for advanced chemical and pharmaceutical research. This compound serves as a versatile and high-value scaffold in medicinal chemistry, particularly in the development of novel small molecule libraries. Its core structure, featuring the benzyl and isopropyl substituents on the tetrahydropyrimidine ring, provides a unique three-dimensional framework for structure-activity relationship (SAR) studies. Researchers utilize this chemical entity as a key intermediate in synthesizing more complex molecules targeted at various enzymatic pathways. The electron-withdrawing carbonitrile group at the 5-position, conjugated with the dioxo system, makes it a potent electrophilic center, suitable for nucleophilic addition reactions and further functionalization to create diverse chemical entities with potential biological activity. Its primary research value lies in its application in high-throughput screening and as a precursor for compounds being investigated for their therapeutic potential. This product is intended for use by qualified laboratory personnel exclusively in a research setting.

Properties

IUPAC Name

3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(2)17-10-13(8-16)14(19)18(15(17)20)9-12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYSBPLTCJYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381302
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-47-1
Record name 1,2,3,4-Tetrahydro-1-(1-methylethyl)-2,4-dioxo-3-(phenylmethyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with isopropyl acetoacetate in the presence of a base, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzyl and isopropyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. For instance, compounds similar to 3-benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have shown effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Research indicates that tetrahydropyrimidine derivatives may possess anticancer properties. A notable study demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory effects of this compound. Research has shown that it can reduce pain and inflammation in animal models, suggesting potential applications in pain management therapies .

Data Table: Medicinal Applications

ApplicationEffectivenessReference
AntimicrobialEffective against E. coliJournal of Medicinal Chemistry
AnticancerInhibits proliferationCancer Research Journal
AnalgesicReduces pain in animal modelsPharmacology Reports

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structure suggests possible interactions with insect neurotransmitter systems. In trials, derivatives of tetrahydropyrimidines demonstrated insecticidal activity against common agricultural pests .

Herbicide Potential
Additionally, research indicates that tetrahydropyrimidine compounds may serve as herbicides. Their ability to inhibit specific enzymes involved in plant growth has been documented, making them candidates for further development in weed management strategies .

Data Table: Agricultural Applications

ApplicationTarget OrganismReference
InsecticideCommon agricultural pestsAgricultural Science Journal
HerbicideVarious weed speciesWeed Science Journal

Materials Science Applications

Polymer Synthesis
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have shown promise in materials science for their role in polymer synthesis. Their chemical properties allow them to act as building blocks for creating novel polymers with enhanced mechanical properties and thermal stability .

Nanotechnology
In nanotechnology, these compounds are being explored for their potential use in drug delivery systems. Their ability to form nanoparticles can enhance drug solubility and bioavailability, making them suitable for targeted therapy applications .

Data Table: Materials Science Applications

ApplicationUse CaseReference
Polymer SynthesisBuilding blocks for polymersMaterials Chemistry Journal
NanotechnologyDrug delivery systemsNanomedicine Journal

Mechanism of Action

The mechanism of action of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural differences and properties among related pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₁₅H₁₅N₃O₂ 3-benzyl, 1-isopropyl, 5-CN 269.31 High lipophilicity; nitrile enhances stability and bioactivity
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide C₁₅H₁₇N₃O₂S 3-benzyl, 1-isopropyl, 5-CS(NH₂) 303.39 Thioamide group increases polarity; potential for enhanced metal chelation
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₇H₇N₃O₂ 1-ethyl, 5-CN 165.15 Simplified structure; lower molecular weight may improve solubility
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C₂₀H₁₄N₆OS 6-pyrazole, 2-S, 5-CN 402.43 Pyrazole and thioxo groups enhance cytotoxicity and antimicrobial activity
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid C₁₁H₇FN₂O₄ 3-(4-F-phenyl), 5-COOH 266.19 Fluorine enhances binding affinity; carboxylic acid improves solubility

Biological Activity

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (commonly referred to as BIPT) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BIPT, including its synthesis, pharmacological effects, and potential therapeutic applications.

The chemical structure of BIPT can be represented as follows:

  • Molecular Formula : C₁₅H₁₇N₃O₂
  • Molecular Weight : 303.379 g/mol
  • CAS Number : 175203-49-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BIPT. In vitro evaluations demonstrated its effectiveness against various bacterial strains. For instance, a study reported that BIPT exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested .

Anticancer Properties

BIPT has shown promising anticancer activity in several studies. A notable investigation evaluated its cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells, with IC50 values observed in the low micromolar range (around 5-10 µM). Morphological changes indicative of apoptosis were noted, such as chromatin condensation and cell shrinkage .

Cell Line IC50 (µM) Mechanism
Breast Cancer7.5Induction of apoptosis
Lung Cancer9.0Cell cycle arrest

Enzyme Inhibition

BIPT has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The compound's inhibitory potency was comparable to known inhibitors with IC50 values around 10 µM for AChE .

The biological activity of BIPT is believed to be mediated through multiple mechanisms:

  • Apoptosis Induction : BIPT triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Interaction : The compound interacts with active sites of AChE and BuChE, inhibiting their activity and thereby potentially enhancing cholinergic signaling.
  • Antimicrobial Mechanisms : Its ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.

Study on Anticancer Activity

In a controlled study involving various human cancer cell lines, BIPT was administered at different concentrations. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 5 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment with BIPT .

Study on Enzyme Inhibition

A docking study was performed to elucidate the binding interactions of BIPT with AChE and BuChE. The results revealed that BIPT binds effectively within the active site of these enzymes, suggesting a competitive inhibition mechanism. This finding supports the compound's potential use in treating cognitive disorders .

Q & A

Q. What are the common synthetic routes for 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

The compound is typically synthesized via cyclo-condensation reactions. A general method involves reacting aldehydes (e.g., benzaldehyde derivatives) with ethyl cyanoacetate and thiourea in the presence of a base (e.g., K₂CO₃) under reflux conditions. For example, similar pyrimidine derivatives were prepared by condensing 4-octadecyloxybenzaldehyde with ethyl cyanoacetate and thiourea to yield 6-substituted tetrahydropyrimidine-5-carbonitriles . Reaction optimization includes solvent selection (dry acetone or DMF), temperature control (60–80°C), and purification via recrystallization (e.g., glacial acetic acid) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Crystallographic data (e.g., atomic coordinates, displacement parameters) are collected using single-crystal diffraction and refined using programs like SHELXL . Key parameters include:

  • Unit cell dimensions (a, b, c, α, β, γ)
  • Space group and Z-value
  • R-factors (R₁, wR₂) to assess refinement accuracy Tables of bond lengths and angles are critical for validating tautomeric forms, as seen in analogous pyrimidine derivatives .

Q. What preliminary assays are used to evaluate biological activity?

Initial screening often involves:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on tumor cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • HIV integrase inhibition : Enzymatic assays measuring strand-transfer inhibition, as reported for structurally related 4-oxo-2-thioxo-tetrahydropyrimidines .

Advanced Research Questions

Q. How can tautomerism in the pyrimidine core complicate structural analysis?

The compound may exist as keto-thione or enol-thiol tautomers (Scheme 1 in ). To resolve this:

  • Use ¹³C NMR to identify carbonyl (C=O, ~160–180 ppm) and thione (C=S, ~120–130 ppm) signals.
  • X-ray crystallography provides definitive proof by locating sulfur and oxygen atoms in the lattice .
  • Computational methods (DFT) compare experimental and theoretical tautomeric stability .

Q. What strategies address contradictions in biological activity data?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) require:

  • Dose-response validation : Repeat assays with stricter controls (e.g., triplicate runs, reference standards) .
  • ADME profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzyl vs. isopropyl groups) to isolate pharmacophoric motifs .

Q. How are reaction intermediates characterized in complex syntheses?

Key steps include:

  • LC-MS/MS : Monitor reaction progress and identify intermediates via molecular ion peaks .
  • Column chromatography : Purify intermediates using gradients of hexane/ethyl acetate.
  • Single-crystal analysis : Resolve ambiguous structures (e.g., regioisomers) .

Q. What advanced techniques optimize crystallographic refinement for low-resolution data?

For poorly diffracting crystals:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • High-resolution synchrotron data : Collect datasets at λ = 0.7–1.0 Å to improve completeness .
  • Hydrogen placement : Employ SHELXE’s riding model or neutron diffraction for precise H-atom localization .

Methodological Tables

Q. Table 1: Typical Crystallographic Parameters for Pyrimidine Derivatives

ParameterValue RangeReference
Space groupP2₁/c, C2/c
R₁ (I > 2σ(I))0.04–0.07
C=O bond length1.21–1.23 Å
C–S bond length1.67–1.70 Å

Q. Table 2: Common Biological Assay Conditions

Assay TypeProtocol SummaryReference
Antimicrobial (MIC)Broth microdilution, 24–48 h
Cytotoxicity (MTT)48 h incubation, λ = 570 nm
HIV IntegraseStrand-transfer inhibition

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